N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as CPI-455, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound is synthesized using a multi-step process and has been shown to have a unique mechanism of action, making it an attractive candidate for further study.
Mechanism of Action
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide works by inhibiting the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Specifically, this compound targets the bromodomain 4 (BRD4) protein, which is known to be overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been found to downregulate the expression of oncogenes such as c-Myc and Bcl-2. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. However, one limitation is that this compound may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are several potential future directions for the study of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective inhibitors of the BET family of proteins. Additionally, further research is needed to determine the optimal dosing and administration of this compound in clinical trials, as well as its potential use in combination with other chemotherapy agents. Finally, the use of this compound in combination with immunotherapy agents is an area of active research, as it may enhance the immune response to cancer cells.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have potential as a therapeutic agent in the treatment of various types of cancer, including breast, lung, and pancreatic cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promise in combination with other chemotherapy agents.
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-19(20(25-28-14)16-5-3-2-4-6-16)21(27)23-18-11-12-26(24-18)13-15-7-9-17(22)10-8-15/h2-12H,13H2,1H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCCYFHHPBQIDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.